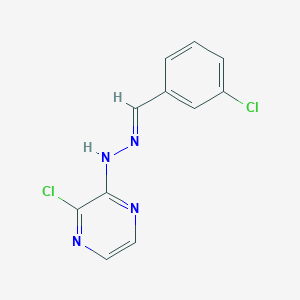
N-(2,5-dimethoxyphenyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-(3-methylphenyl)thiourea, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. DMPT has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
DMPT has been shown to have a range of biochemical and physiological effects, depending on the application. In livestock, DMPT has been shown to improve growth performance, increase feed intake, and reduce ammonia emissions. In cancer cells, DMPT has been shown to induce cell death and inhibit tumor growth. In neurons, DMPT has been shown to protect against oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of DMPT for lab experiments is its versatility. DMPT can be used in a range of applications, from agriculture to medicine to materials science. Additionally, DMPT is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DMPT is its potential toxicity. DMPT has been shown to have cytotoxic effects on certain cell types, and its safety profile in humans is not well established.
未来方向
There are many potential future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and administration of DMPT to improve livestock growth performance and reduce ammonia emissions. In medicine, future studies could investigate the potential of DMPT as an anticancer agent and neuroprotective agent. In materials science, further studies could explore the use of DMPT in the synthesis of new materials with unique properties. Additionally, further studies could investigate the safety and toxicity of DMPT in humans to establish its potential as a therapeutic agent.
合成方法
DMPT is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl isothiocyanate. The reaction produces the intermediate product, which is then treated with ammonium hydroxide to yield DMPT. The synthesis of DMPT is a complex process that requires careful attention to detail to ensure the purity of the final product.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DMPT has been shown to improve the growth performance of livestock, increase feed intake, and reduce ammonia emissions. In medicine, DMPT has been investigated for its potential as an anticancer agent, as well as its ability to protect against neurodegenerative diseases. In materials science, DMPT has been studied for its use in the synthesis of new materials with unique properties.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-4-6-12(9-11)17-16(21)18-14-10-13(19-2)7-8-15(14)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDZJJVWIADRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


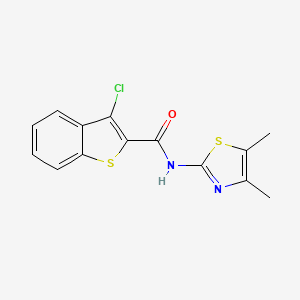
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
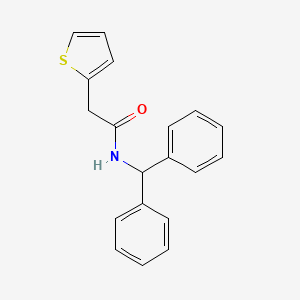
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)

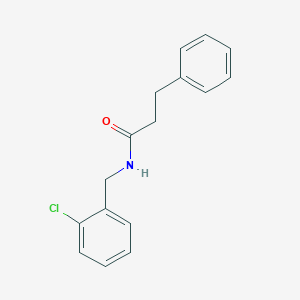
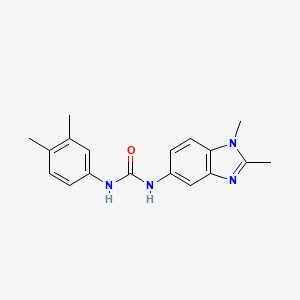
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)


